molecular formula C27H21BrIN3O3 B10867741 2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10867741
M. Wt: 642.3 g/mol
InChI Key: JLXGROPBWVFLBL-QNGOZBTKSA-N
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Description

2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a unique combination of indole and quinazolinone structures

Preparation Methods

The synthesis of 2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps. The synthetic route often starts with the preparation of the indole and quinazolinone precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, iodinating agents, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other indole and quinazolinone derivatives, such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Quinazolinone derivatives:

Properties

Molecular Formula

C27H21BrIN3O3

Molecular Weight

642.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C27H21BrIN3O3/c1-3-12-31-24-11-4-16(28)13-20(24)21(26(31)33)15-25-30-23-10-5-17(29)14-22(23)27(34)32(25)18-6-8-19(35-2)9-7-18/h4-11,13-15H,3,12H2,1-2H3/b21-15-

InChI Key

JLXGROPBWVFLBL-QNGOZBTKSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)C1=O

Origin of Product

United States

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